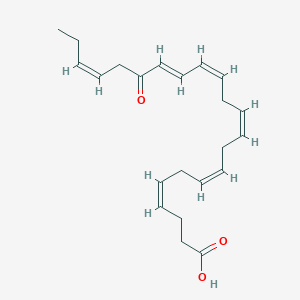
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is a derivative of docosahexaenoic acid, an omega-3 fatty acid. This compound is characterized by its multiple double bonds and a ketone group at the 17th position. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes, particularly in neural tissues such as the retina and brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid typically involves the oxidation of docosahexaenoic acid. One common method is the lipoxygenase-mediated oxidation, which introduces a hydroperoxy group at the 17th position, followed by reduction to form the hydroxyl group and subsequent oxidation to yield the ketone .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the fermentation of marine microorganisms that naturally produce docosahexaenoic acid, followed by chemical modification to introduce the ketone group.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the double bonds or the ketone group.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The double bonds can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Products include epoxides or further oxidized ketones.
Reduction: The primary product is (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid has several scientific research applications:
Chemistry: Used as a standard for studying oxidation pathways of omega-3 fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential neuroprotective effects and its role in resolving inflammation.
Industry: Utilized in the development of supplements and pharmaceuticals targeting neural health.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular receptors and enzymes involved in inflammation and neural function. It is believed to modulate the activity of enzymes like cyclooxygenases and lipoxygenases, leading to the production of anti-inflammatory mediators. Additionally, it may influence gene expression related to neural protection and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid: A hydroxylated derivative with similar biological roles.
(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosahexaenoic acid: A hydroperoxy derivative involved in oxidative stress responses
Uniqueness
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is unique due to its ketone group, which imparts distinct chemical reactivity and biological activity compared to its hydroxylated and hydroperoxy counterparts. This uniqueness makes it a valuable compound for studying specific metabolic pathways and developing targeted therapeutic interventions.
Propriétés
Formule moléculaire |
C22H30O3 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(4Z,7Z,10Z,13Z,15E,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+ |
Clé InChI |
QCEBQMMZCFADMF-VIIQGJSXSA-N |
SMILES isomérique |
CC/C=C\CC(=O)/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES canonique |
CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


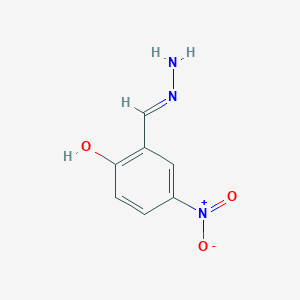

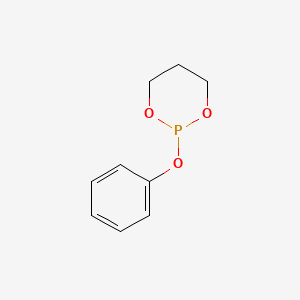
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)

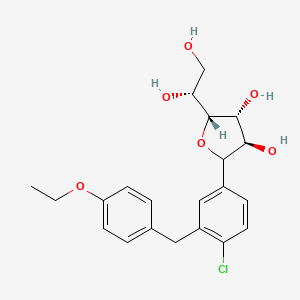

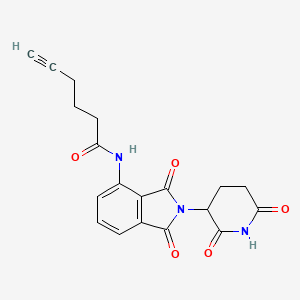

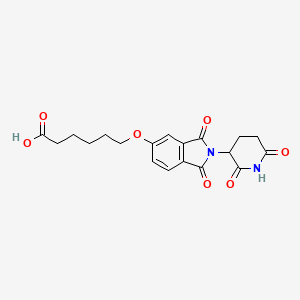
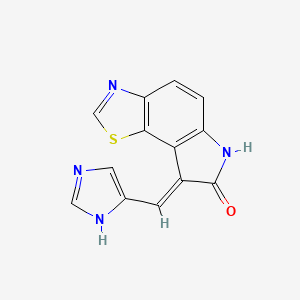
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
